molecular formula C9H23NSi2 B1585122 N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine CAS No. 7688-51-9

N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine

Cat. No. B1585122
CAS RN: 7688-51-9
M. Wt: 201.46 g/mol
InChI Key: CVNCFZIIZGNVFD-UHFFFAOYSA-N
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Patent
US06274754B1

Procedure details

A 500-ml flask equipped with a distillation column, stirrer, thermometer and dropping funnel was charged with 193.7 g (1.2 mol) of hexamethyldisilazane and 7.0 g (0.02 mol) of dodecylbenzenesulfonic acid. To the flask kept at 70° C., 114.2 g (2.0 mol) of allylamine was added over one hour from the dropping funnel. The contents were stirred for 3 hours under reflux. Subsequently, the allylamine was distilled off over 8 hours. From the reaction solution, a fraction of 89 to 90° C. at 40 mmHg was collected by vacuum distillation, yielding 192.0 g of N,N-bis(trimethylsilyl)allylamine.
Quantity
193.7 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
catalyst
Reaction Step One
Quantity
114.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:9])([CH3:8])[NH:3][Si:4]([CH3:7])([CH3:6])[CH3:5].[CH2:10](N)[CH:11]=[CH2:12]>C(C1C=CC=CC=1S(O)(=O)=O)CCCCCCCCCCC>[CH3:1][Si:2]([CH3:9])([CH3:8])[N:3]([CH2:12][CH:11]=[CH2:10])[Si:4]([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
193.7 g
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
7 g
Type
catalyst
Smiles
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O
Step Two
Name
Quantity
114.2 g
Type
reactant
Smiles
C(C=C)N

Conditions

Stirring
Type
CUSTOM
Details
The contents were stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-ml flask equipped with a distillation column, stirrer
CUSTOM
Type
CUSTOM
Details
kept at 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the allylamine was distilled off over 8 hours
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
From the reaction solution, a fraction of 89 to 90° C. at 40 mmHg was collected by vacuum distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C[Si](N([Si](C)(C)C)CC=C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 192 g
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.